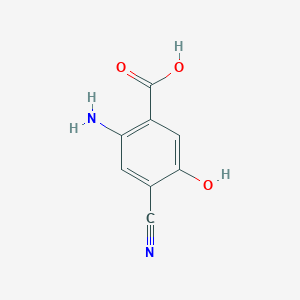![molecular formula C17H13F2N3 B13132232 [3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]- CAS No. 821784-16-1](/img/structure/B13132232.png)
[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine: is a synthetic organic compound characterized by the presence of a difluorobenzyl group attached to a bipyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzylamine and 3,4’-bipyridine as the primary starting materials.
Condensation Reaction: The 3,4-difluorobenzylamine undergoes a condensation reaction with 3,4’-bipyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to carry out the condensation reaction under controlled conditions.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing industrial-scale purification methods like distillation, crystallization, and high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
化学反应分析
Types of Reactions
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluorobenzyl alcohols or ketones.
Reduction: Formation of difluorobenzylamines or bipyridine derivatives.
Substitution: Formation of alkylated or acylated bipyridine compounds.
科学研究应用
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological activities.
Pathways Involved: It may interact with cellular enzymes and receptors, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3,4-Difluorobenzylamine: A precursor in the synthesis of N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine, used in organic synthesis and medicinal chemistry.
2,4-Difluorobenzylamine: Another fluorinated benzylamine with similar chemical properties, used in the synthesis of pharmaceuticals and agrochemicals.
3,4-Difluorobenzyl bromide: A related compound used as an intermediate in organic synthesis and as a protecting group for hydroxyl and amino groups.
Uniqueness
N-(3,4-Difluorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct coordination chemistry properties. This makes it valuable in the development of coordination complexes and advanced materials with specific functionalities.
属性
CAS 编号 |
821784-16-1 |
|---|---|
分子式 |
C17H13F2N3 |
分子量 |
297.30 g/mol |
IUPAC 名称 |
N-[(3,4-difluorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H13F2N3/c18-16-2-1-12(7-17(16)19)9-22-15-8-14(10-21-11-15)13-3-5-20-6-4-13/h1-8,10-11,22H,9H2 |
InChI 键 |
GMWSIRMYCNSEKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


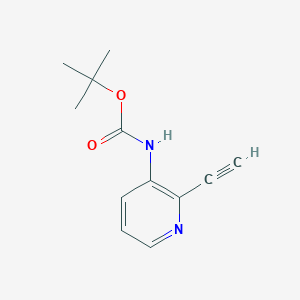
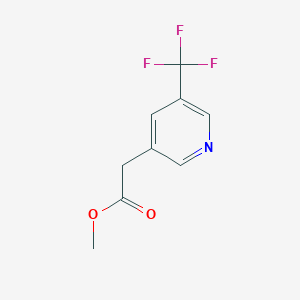
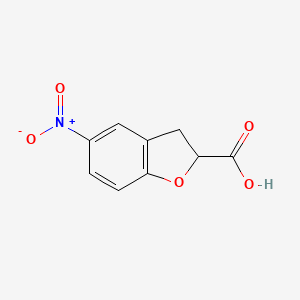
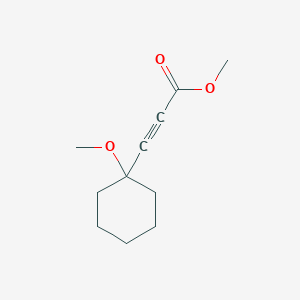
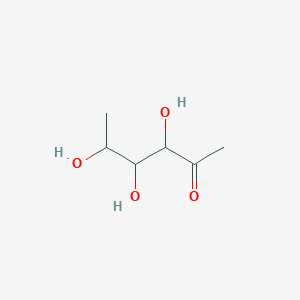
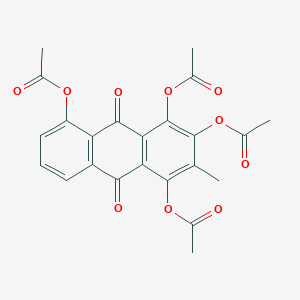
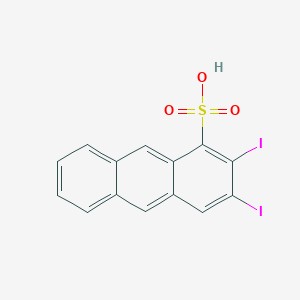
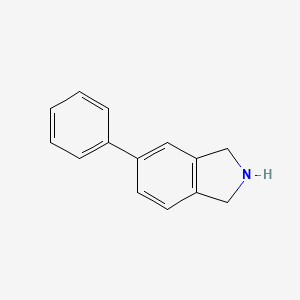
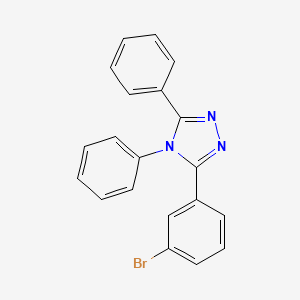


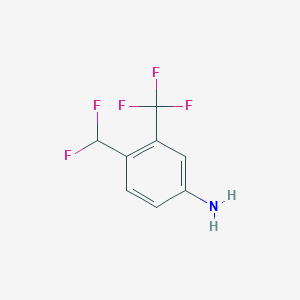
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
